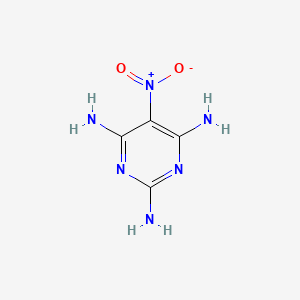

5-Nitro-2,4,6-triaminopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N6O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H6,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMCROIMZMUGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389475 | |

| Record name | 5-Nitro-2,4,6-triaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24867-36-5 | |

| Record name | 5-Nitro-2,4,6-triaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Nitro-2,4,6-triaminopyrimidine chemical properties

An In-Depth Technical Guide on the Chemical Properties of 5-Nitro-2,4,6-triaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with three amino groups and one nitro group. Its molecular structure, rich in nitrogen and featuring both electron-donating amino groups and an electron-withdrawing nitro group, imparts a unique combination of chemical properties. This document provides a comprehensive overview of the known chemical and physical characteristics of this compound, including its synthesis, reactivity, and key quantitative data. Detailed experimental protocols for its synthesis are provided, and logical workflows are visualized to facilitate a deeper understanding of its chemical behavior. This guide is intended for professionals in research and development who are interested in the application of this compound, particularly in the fields of energetic materials and pharmaceutical intermediates.

Chemical Identity and Physicochemical Properties

This compound is a yellow solid compound.[1][2] Its core structure consists of a pyrimidine ring, which is an aromatic six-membered heterocycle with nitrogen atoms at positions 1 and 3.[3] This core is functionalized with three amino groups at the 2, 4, and 6 positions and a nitro group at the 5 position.[3]

General and Computational Properties

The fundamental identifiers and computed properties of the molecule are summarized below.

| Property | Value | Reference |

| CAS Number | 24867-36-5 | [1][3] |

| Molecular Formula | C₄H₆N₆O₂ | [1][3] |

| Molecular Weight | 170.13 g/mol | [1][3] |

| Appearance | Yellow solid | [1][2] |

| Topological Polar Surface Area | 150 Ų | [1][2] |

| Hydrogen Bond Donor Count | 3 | [1][2] |

| Hydrogen Bond Acceptor Count | 7 | [1][2] |

| Complexity | 169 | [1][2] |

| Covalently-Bonded Unit Count | 1 | [2] |

Experimental Physical Properties

The experimentally determined physical properties are crucial for handling and application development.

| Property | Value | Reference |

| Density | 1.799 g/cm³ | [2][3] |

| Boiling Point | 616.9°C at 760 mmHg | [2] |

| Flash Point | 326.9°C | [2] |

| Solubility (Water) | 2.4 g/L (at 25°C) | [1] |

Solubility and Crystallographic Data

The solubility of this compound is limited in common organic solvents, a characteristic attributed to the extensive hydrogen bonding capabilities of its three amino groups and the polarity of the nitro substituent.[3] Its solubility in water is also poor.[1][3]

Crystallographic analysis indicates a compact crystal packing arrangement, as suggested by its calculated density of 1.799 g/cm³.[3] While specific crystal structure data for the title compound is not detailed in the provided results, studies on related nitro-substituted pyrimidines offer insights into its likely solid-state organization and intermolecular interactions.[3]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is largely dictated by its functional groups. The presence of the nitro group makes it a candidate for applications in energetic materials and introduces significant reactivity.[3] The amino groups allow for reactions such as nucleophilic substitutions and condensations.[3]

A primary application of this compound is as an intermediate in the synthesis of other chemicals, such as the diuretic 2,4,7-triamino-6-phenyl-pteridine.[4]

Synthesis Pathways

The synthesis of this compound typically proceeds through the oxidation of its nitroso precursor, 5-nitroso-2,4,6-triaminopyrimidine.[3] This precursor is synthesized from 2,4,6-triaminopyrimidine.[3] An alternative and improved process involves the reaction of a guanidine salt with malonic acid dinitrile.[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine (Intermediate)

This improved one-pot method yields the nitroso intermediate without the isolation of intermediary products.[4]

-

Reaction Setup : Dissolve an arbitrary guanidine salt (e.g., nitrate, sulfate, hydrochloride) and malonic acid dinitrile in a lower aliphatic alcohol (e.g., methanol, ethanol).

-

Base Addition : Add a base (e.g., sodium hydroxide, potassium hydroxide) to the solution.

-

Reflux : Boil the reaction mixture.

-

Cooling and Acidification : Cool the mixture to room temperature and adjust the pH with an acid like acetic acid.

-

Water Addition : Add a significant quantity of water to the reaction mixture (0.5:1 to 4:1 relative to the reaction mixture volume).[4]

-

Nitrosation : Treat the aqueous, acid-adjusted mixture with nitrous acid. This is typically achieved by the in situ formation from sodium nitrite. Add a solution of sodium nitrite in water rapidly.

-

Reaction and Heating : Agitate the mixture for several hours. Then, slowly heat the mixture to approximately 50°C and maintain agitation for another two hours to complete the nitrosation.[4]

-

Recovery : Cool the mixture to 20°C. The precipitated product, 5-nitroso-2,4,6-triaminopyrimidine, is recovered by filtration, washed with warm water, and dried.[4] The resulting product is a raspberry-red solid with a melting point >300°C.[4]

Protocol 2: Oxidation of 5-Nitroso-2,4,6-triaminopyrimidine to this compound

The N-oxidation of the nitroso group is a key step to produce the final nitro compound.[3][5]

-

Reactant : Start with the 5-nitroso-2,4,6-triaminopyrimidine synthesized in the previous protocol.

-

Oxidation : Perform an oxidation reaction using a suitable oxidizing agent. The literature mentions the use of mild oxidation reactions to achieve this transformation.[5] This can also lead to the formation of N-oxide derivatives like this compound-1,3-dioxide.[3][5]

-

Isolation : The final product, this compound, is isolated from the reaction mixture. (Note: Specific oxidizing agents and detailed reaction conditions were not available in the search results).

Safety and Hazards

The presence of a nitro group suggests that the compound could be a potential explosive hazard if heated rapidly or subjected to shock.[3] The amino groups may cause mild irritation to the skin and eyes.[3] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.

Logical Relationships of Properties

The molecular structure directly influences the compound's properties and applications. The interplay between the functional groups is key to its chemical behavior.

References

5-Nitro-2,4,6-triaminopyrimidine: A Comprehensive Technical Guide

CAS Number: 24867-36-5

Molecular Formula: C₄H₆N₆O₂

Molecular Weight: 170.13 g/mol [1]

This technical guide provides an in-depth overview of 5-Nitro-2,4,6-triaminopyrimidine, a heterocyclic organic compound with potential applications in pharmaceutical development and as an energetic material. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its synthesis, properties, and potential biological significance.

Physicochemical Properties

This compound is a yellow solid.[2][3] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₆O₂ | [1] |

| Molecular Weight | 170.13 g/mol | [1] |

| Appearance | Yellow solid | [2][3] |

| Density | 1.799 g/cm³ | [3] |

| Boiling Point | 616.9 °C at 760 mmHg | [3] |

| Flash Point | 326.9 °C | [3] |

| Solubility | Slightly soluble in water (2.4 g/L at 25 °C) | [2] |

| Topological Polar Surface Area | 150 Ų | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 7 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the nitrosation of 2,4,6-triaminopyrimidine to form 5-nitroso-2,4,6-triaminopyrimidine, followed by oxidation of this intermediate.[1]

Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine (Intermediate)

A common and efficient method for the synthesis of the nitroso intermediate involves the reaction of a guanidine salt with malonic acid dinitrile in the presence of a base, followed by treatment with nitrous acid.

Experimental Protocol:

-

An arbitrary guanidine salt is dissolved in a lower aliphatic alcohol.

-

Malonic acid dinitrile and a basic compound are added to the solution.

-

The mixture is boiled for a period of 30 minutes to six hours.

-

After cooling, the reaction mixture is acidified with acetic acid.

-

Water is added to the mixture.

-

The aqueous, acid-adjusted mixture is then treated with nitrous acid (e.g., by the addition of sodium nitrite).

-

The resulting precipitate of 5-nitroso-2,4,6-triaminopyrimidine is recovered by filtration, washed with water, and dried.

This one-pot synthesis method avoids the isolation of intermediate products, making it efficient for commercial production.

Workflow for the Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

Caption: Synthesis workflow for 5-nitroso-2,4,6-triaminopyrimidine.

Oxidation of 5-Nitroso-2,4,6-triaminopyrimidine to this compound

The final step in the synthesis is the oxidation of the nitroso intermediate. While specific detailed protocols are less commonly reported in readily available literature, the general procedure involves the use of a strong oxidizing agent.

General Experimental Protocol:

-

5-Nitroso-2,4,6-triaminopyrimidine is suspended in a suitable solvent.

-

A strong oxidizing agent, such as nitric acid or other peroxides, is added to the suspension.

-

The reaction is stirred, often with heating, until the oxidation is complete.

-

The product, this compound, is then isolated by filtration, washed, and dried.

The N-oxidation of 5-nitroso-2,4,6-triaminopyrimidine can also lead to the formation of this compound-1,3-dioxide, an energetic material.

Logical Relationship of Synthesis

Caption: Synthetic pathway to this compound.

Biological and Pharmacological Aspects

While specific studies on the biological activity of this compound are limited, the broader class of nitroaromatic and pyrimidine compounds exhibits a wide range of pharmacological properties.

Potential Antimicrobial Activity

Nitroaromatic compounds are known to possess antimicrobial properties.[4] Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species.[4] These reactive species can cause cellular damage and inhibit essential biological processes, resulting in microbial cell death. The presence of the nitro group on the pyrimidine scaffold suggests that this compound could be investigated for potential antibacterial and antifungal activities.

Mechanism of Action of Nitroaromatic Compounds

The biological activity of many nitroaromatic compounds is dependent on their bioreduction. This process is a key initial step that can lead to either therapeutic effects or toxicity. The reduction of the nitro group can proceed through a one-electron or two-electron pathway, catalyzed by various nitroreductases present in microorganisms and mammals. The one-electron reduction pathway can lead to the formation of a nitro anion radical, which can react with oxygen to produce superoxide anions, contributing to oxidative stress.

Proposed Mechanism of Action for Nitroaromatic Compounds

Caption: Generalized mechanism of action for nitroaromatic prodrugs.

Applications in Drug Development and Research

Given its structure, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The pyrimidine core is a common scaffold in many approved drugs, and the presence of amino and nitro groups provides multiple points for further chemical modification to develop new therapeutic agents.[4] Its potential antimicrobial properties make it a candidate for further investigation in the development of new anti-infective drugs.

Safety and Toxicology

Conclusion

This compound is a versatile chemical compound with a well-established synthetic route. While specific biological data for this compound is currently limited, its structural features suggest potential for further exploration in drug discovery, particularly in the area of antimicrobial agents. The information provided in this technical guide serves as a comprehensive starting point for researchers and scientists interested in the further investigation and application of this compound. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 5-Nitro-2,4,6-triaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 5-Nitro-2,4,6-triaminopyrimidine (CAS No. 24867-36-5), a heterocyclic compound with applications in the synthesis of pharmaceuticals and as a potential high-energy-density material.[1] This document compiles available data on its properties, outlines relevant experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation.

Core Physical and Chemical Properties

This compound is a yellow solid characterized by a pyrimidine ring substituted with three amino groups and one nitro group.[2][3] This substitution pattern, particularly the presence of the nitro group, imparts significant reactivity to the molecule.[1] The extensive hydrogen bonding capability from its three amino groups, combined with the polar nitro substituent, results in limited solubility in common organic solvents.[1]

Summary of Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₆O₂ | [1][2] |

| Molecular Weight | 170.13 g/mol | [1][2][3] |

| Appearance | Yellow solid | [2][3] |

| Density (calculated) | 1.799 g/cm³ | [3] |

| Boiling Point (calculated) | 616.9°C at 760 mmHg | [1][3] |

| Flash Point (calculated) | 326.9°C | [1][3] |

| Solubility in Water | Slightly soluble (2.4 g/L at 25°C) | [2] |

| CAS Number | 24867-36-5 | [1][2] |

Experimental Protocols

The synthesis and characterization of this compound and its precursors involve standard organic chemistry techniques. While specific, detailed protocols for the final compound are sparse, methodologies for its key intermediate, 5-nitroso-2,4,6-triaminopyrimidine, are well-documented.

Synthesis Workflow

The primary synthesis route to this compound involves a two-step process: the nitrosation of 2,4,6-triaminopyrimidine, followed by the oxidation of the resulting 5-nitroso intermediate.[1]

Caption: Synthesis workflow for this compound.

Protocol for Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This protocol describes the synthesis of the key intermediate from 2,4,6-triaminopyrimidine.

-

Dissolution: Dissolve 2,4,6-triaminopyrimidine (e.g., 300 mg, 2.40 mmol) in water (2.4 mL).[4]

-

Acidification: Add acetic acid (220 μL) to the solution.[4]

-

Cooling: Cool the mixture in an ice bath.[4]

-

Nitrosation: Add a solution of sodium nitrite (NaNO2) (e.g., 174 mg, 2.52 mmol) in water (1 mL) dropwise. A pink or raspberry-red precipitate of 5-nitroso-2,4,6-triaminopyrimidine will form.[4][5]

-

Reaction: Stir the resulting mixture at room temperature for 15 minutes.[4]

-

Isolation: Filter the precipitate.[4]

-

Washing and Drying: Wash the collected solid sequentially with water, acetone, and ether. Dry the product under vacuum to yield the purple/red solid intermediate.[4]

Protocol for Oxidation to this compound

The subsequent step involves the N-oxidation of the 5-nitroso intermediate. This is a crucial and well-documented method for creating the final nitro derivative.[1] This is typically achieved by treating the 5-nitroso-2,4,6-triaminopyrimidine with an oxidizing agent, such as nitric acid, to convert the nitroso group (-NO) to a nitro group (-NO₂).[1]

Characterization Protocols

While specific spectral data for this compound is not detailed in the provided results, standard analytical techniques would be employed for its characterization. For its N-oxide derivatives, which are structurally similar, the following methods have been used:

-

Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. Crystals of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the crystal structure, confirming connectivity and stereochemistry.[6]

-

Thermal Analysis (DSC/TGA):

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point and decomposition temperature, providing insight into the material's thermal stability.[6]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. This analysis helps to determine the thermal stability and decomposition profile of the compound.[6]

-

-

Spectroscopy (NMR, IR, MS): Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard methods used to confirm the chemical structure and purity of synthesized compounds. Databases indicate that various spectra for this compound are available.[7]

Applications and Safety

Research and Industrial Applications

-

Pharmaceutical Intermediate: The compound serves as a building block in the synthesis of more complex molecules, with potential applications in the development of antimicrobial agents.[1][8]

-

Energetic Materials: Due to its high nitrogen content and the presence of the nitro group, this compound and its derivatives have been theoretically investigated as high-energy-density materials.[1][6]

Safety and Handling

-

Hazard Class: The compound is classified under hazard code 36/37/38, indicating it may be irritating to the eyes, respiratory system, and skin.[3]

-

Precautions: Standard safety precautions, such as wearing protective gloves and eye protection (safety instructions 26-36), are recommended when handling this chemical.[3]

-

Potential Hazard: The nitro group suggests a potential explosive hazard if the material is heated rapidly or subjected to shock.[1]

References

- 1. Buy this compound | 24867-36-5 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemcd.com [chemcd.com]

- 8. This compound [myskinrecipes.com]

An In-depth Technical Guide on the Thermal Stability of 5-Nitro-2,4,6-triaminopyrimidine and its N-Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 5-Nitro-2,4,6-triaminopyrimidine and its energetically important N-oxide derivatives, this compound-1,3-dioxide (NTAPDO) and this compound-1-oxide (NTAPMO). Due to a notable lack of publicly available experimental data on the thermal decomposition of the core compound, this guide leverages detailed studies on its N-oxide analogues to provide valuable insights for researchers.

Introduction to this compound

This compound is a heterocyclic compound that serves as a precursor in the synthesis of more complex molecules, including potential energetic materials. Its chemical structure, featuring both amino and nitro groups on a pyrimidine ring, suggests a compound of significant chemical interest. The synthesis of this compound can be achieved through the nitration of 2,4,6-triaminopyrimidine. This precursor is then often used to synthesize its N-oxide derivatives through oxidation processes.

While computational data suggests a high boiling point and flash point, indicating a degree of thermal stability, there is a significant gap in the scientific literature regarding its experimental thermal analysis. To address this, this guide will focus on the well-documented thermal properties of its N-oxide derivatives, which have been extensively studied for their potential as insensitive high explosives.

Physicochemical and Limited Thermal Data of this compound and Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4,6-Triaminopyrimidine | 1004-38-2 | C₄H₇N₅ | 125.13 | 249-251 |

| 5-Nitroso-2,4,6-triaminopyrimidine | 1006-23-1 | C₄H₆N₆O | 154.13 | >300 |

| This compound | 24867-36-5 | C₄H₆N₆O₂ | 170.13 | Not Reported |

Thermal Stability of this compound N-Oxide Derivatives

The N-oxide derivatives of this compound, namely this compound-1,3-dioxide (NTAPDO, also known as ICM-102) and this compound-1-oxide (NTAPMO), have been synthesized and characterized as promising energetic materials with a good balance of performance and insensitivity. Their thermal stabilities have been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Analysis Data

The following table summarizes the key thermal decomposition data for NTAPDO and NTAPMO, providing a comparative look at their stability.

| Compound Name | Abbreviation | Decomposition Peak (DSC, °C) | Onset Decomposition Temp. (TGA, °C) |

| This compound-1,3-dioxide | NTAPDO / ICM-102 | 284 | ~250 |

| This compound-1-oxide | NTAPMO | Not Reported | Not Reported |

Note: The literature provides a specific exothermic peak for NTAPDO. While the thermal stability of NTAPMO is mentioned as being good, specific decomposition temperatures from DSC/TGA are not as consistently reported.

Experimental Protocols for Thermal Stability Analysis

The following sections detail the standard methodologies used for evaluating the thermal stability of energetic materials like the N-oxide derivatives of this compound. These protocols are standard and would be applicable for the analysis of the core compound as well.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting and decomposition, and to measure the heat flow associated with these transitions.

Methodology:

-

A small sample of the compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper crucible.

-

An empty, sealed crucible is used as a reference.

-

The sample and reference crucibles are placed in the DSC instrument.

-

The crucibles are heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative reactions.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Exothermic or endothermic peaks in the resulting thermogram indicate thermal events such as decomposition or melting. The peak temperature of an exothermic event is often reported as the decomposition temperature.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, indicating thermal decomposition and providing information on the stability and composition of the material.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA crucible (pan), often made of alumina or platinum.

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

A plot of mass versus temperature (thermogravimetric curve) is generated. The onset temperature of mass loss is a key indicator of the initiation of thermal decomposition.

Mandatory Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the typical workflow for assessing the thermal stability of a new chemical compound.

Caption: Workflow for Thermal Stability Assessment.

Logical Relationship of Studied Compounds

This diagram illustrates the synthetic relationship between the precursor, the core compound, and its N-oxide derivatives.

Caption: Synthetic Relationships of Pyrimidine Derivatives.

Discussion and Future Directions

The available data strongly indicates that the N-oxidation of this compound leads to compounds with high thermal stability, particularly in the case of the di-N-oxide, NTAPDO, which exhibits a decomposition peak at 284 °C. This makes it a compound of interest for applications requiring thermally stable energetic materials.

The lack of experimental thermal analysis data for the parent compound, this compound, represents a clear research gap. Future work should focus on the synthesis, purification, and subsequent thermal characterization of this core compound using DSC and TGA. Such studies would not only provide fundamental data on its thermal stability but also allow for a direct comparison with its N-oxide derivatives, offering valuable insights into the structure-stability relationships within this class of compounds. A thorough understanding of the thermal properties of the core compound is essential for its potential use in drug development or as a precursor for other functional materials.

A Comprehensive Technical Guide on the Preliminary Biological Activity of Nitropyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nascent but promising field of nitropyrimidines, a class of heterocyclic compounds demonstrating a wide spectrum of biological activities. The incorporation of a nitro group onto the pyrimidine scaffold significantly influences the molecule's physicochemical properties, often enhancing its therapeutic potential. This document collates preliminary data on their anticancer, antimicrobial, and anti-inflammatory properties, complete with detailed experimental methodologies and visual pathways to facilitate further research and development.

Anticancer Activity of Nitropyrimidines

Nitropyrimidine derivatives have emerged as a noteworthy class of compounds in oncology research, exhibiting cytotoxic effects against various human cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes crucial for cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[1][2]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of various nitropyrimidine and related derivatives has been quantified against several cancer cell lines. The data, primarily presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, are summarized below.

| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Activity (IC₅₀ / GI₅₀ in µM) | Reference |

| Pyrido[2,3-d]pyrimidines | 6b, 6e, 8d | MCF-7 (Breast), PC-3 (Prostate), A-549 (Lung) | Comparable to Doxorubicin | [2] |

| Thiazolo[4,5-d]pyrimidines | 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione) | NCI-60 Panel | Most active of series | [4] |

| Pyrido[2,3-d]pyrimidines | 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [5] |

| Thiopurines | 5b (2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine) | SBN-19 (Glioblastoma), C-32 (Melanoma) | EC₅₀ = 5.00 & 7.58 µg/ml (Similar to Cisplatin) | [6] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of chemical compounds.[5]

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The nitropyrimidine compounds, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. Control wells receive only the solvent. The plates are then incubated for an additional 48-72 hours.

-

MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the solvent-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.

Visualization: Apoptosis Induction Pathway

Certain pyrido[2,3-d]pyrimidine derivatives induce apoptosis by modulating key proteins in the intrinsic pathway, leading to programmed cell death.[2]

Caption: Apoptosis induction by nitropyrimidine derivatives.

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents. Its presence on a pyrimidine ring can confer significant antibacterial and antifungal properties.[7] The mechanism often relies on the reductive activation of the nitro group within the microbial cell to produce toxic radical intermediates that damage cellular macromolecules like DNA.[7][8]

Quantitative Data: Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the primary metric used to evaluate the in vitro efficacy of antimicrobial agents.

| Compound Class | Specific Compound(s) | Microbial Strain(s) | Activity (MIC in µg/mL) | Reference |

| Pyrido[2,3-d]pyrimidines | 4a-4h | Staphylococcus aureus, Bacillus cereus (Gram+), Proteus mirabilis, Serratia marcescens (Gram-) | Good activity; 4h showed highest inhibition | [9] |

| Nitropyridine Derivatives | 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4 - 64 | [1] |

| Halogenated Nitro Derivatives | 9b-9d | Staphylococcus aureus | 15.6 - 62.5 | [7] |

| Pyrimidine Derivatives | S1 | Staphylococcus aureus | 16.26 | [10] |

| Pyrimidine Derivatives | S7 | Bacillus subtilis, Escherichia coli | 17.34 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The nitropyrimidine compound is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is indicated by turbidity in the well.

Visualization: Reductive Activation Mechanism

The antimicrobial action of many nitro-heterocyclic compounds is dependent on the enzymatic reduction of the nitro group within the target pathogen.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 6. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

5-Nitro-2,4,6-triaminopyrimidine: A Comprehensive Technical Guide for Organic Synthesis

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2,4,6-triaminopyrimidine is a versatile heterocyclic compound characterized by a pyrimidine ring functionalized with three amino groups and one nitro group.[1] This unique combination of electron-donating amino groups and a potent electron-withdrawing nitro group imparts significant reactivity and makes it a valuable building block in various fields of organic synthesis.[1][2] Its applications range from the development of advanced energetic materials to the synthesis of complex pharmacologically active molecules.[1][3] This guide provides a comprehensive overview of its synthesis, properties, key reactions, and applications, complete with experimental protocols and technical diagrams to support advanced research and development.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆N₆O₂ | [1][4] |

| Molecular Weight | 170.13 g/mol | [1][5] |

| Appearance | Yellow Solid | [4] |

| Density | 1.799 g/cm³ | [5] |

| Calculated Boiling Point | 616.9°C at 760 mmHg | [1][5] |

| Calculated Flash Point | 326.9°C | [1][5] |

| Solubility in Water | Slightly soluble (2.4 g/L at 25°C) | [4] |

| CAS Number | 24867-36-5 | [4] |

| InChI Key | IFMCROIMZMUGRF-UHFFFAOYSA-N | [1][4] |

Spectroscopic analysis is crucial for the characterization of this compound. Infrared (IR) spectroscopy confirms the presence of its characteristic functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information based on distinct chemical shifts.[1]

Synthesis Pathways

The primary route for synthesizing this compound involves the oxidation of its precursor, 5-nitroso-2,4,6-triaminopyrimidine.[1][6] The nitroso compound is itself typically prepared from the condensation of a guanidine salt with malonic acid dinitrile, followed by nitrosation.[7][8]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This protocol is adapted from a one-step process that avoids the isolation of intermediates.[7]

-

Reaction Setup: Dissolve 6.48 kg of guanidine hydrochloride in 30 liters of ethanol in a suitable reactor equipped with a heater and reflux condenser, under a nitrogen atmosphere.

-

Base and Condensation: Add a solution of 4.2 kg of sodium in 20 liters of methanol. After the reaction subsides, add a solution of 4.36 kg of malonic acid dinitrile in 10 liters of ethanol. Heat the mixture to boiling for two hours.

-

Acidification and Water Addition: Cool the reaction mixture to 30°C and adjust the pH to 5.5 using 3.96 kg of glacial acetic acid. Add 30 liters of water to the mixture.

-

Nitrosation: Rapidly add a solution of 4.73 kg of sodium nitrite in 9 liters of water. Stir the mixture for two hours.

-

Heating and Isolation: Slowly heat the mixture to 50°C and maintain this temperature for an additional two hours. After cooling to 20°C, filter the resulting precipitate.

-

Washing and Drying: Wash the collected solid with warm water. The wet product can be used directly for subsequent steps or dried. This process yields raspberry-red 5-nitroso-2,4,6-triaminopyrimidine with a yield of approximately 93%.[7]

Experimental Protocol: Oxidation to this compound

This procedure describes the oxidation of the nitroso precursor to the final nitro product and its N-oxide derivatives.[6]

-

Reagent Preparation: Prepare a peroxytrifluoroacetic acid solution by carefully adding 30% hydrogen peroxide to trifluoroacetic acid.

-

Reaction: Add the 5-nitroso-2,4,6-triaminopyrimidine (prepared as above) to the peroxytrifluoroacetic acid solution.

-

Product Formation: The oxidation leads to the formation of this compound 1-N-oxide and this compound 1,3-di-N-oxide.[6] The base compound, this compound, is formed via subsequent oxidation of the intermediate from the nitrosation of 2,4,6-triaminopyrimidine.[1]

-

Isolation and Purification: The products can be isolated and purified using standard laboratory techniques such as crystallization and chromatography. Structures should be confirmed by elemental analysis and mass spectrometry.[6]

Reactivity and Key Transformations

The chemical behavior of this compound is dictated by its amino and nitro functional groups, making it a versatile building block.

Caption: Key chemical transformations of this compound.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 2,4,5,6-tetraaminopyrimidine.[7] This tetra-substituted pyrimidine is a crucial precursor for various physiologically important compounds, including dyes and pharmaceuticals.[7][9]

-

N-Oxidation: The nitrogen atoms within the pyrimidine ring can be oxidized, particularly when starting from the 5-nitroso precursor, to form mono- and di-N-oxide derivatives like this compound-1-oxide (NTAPMO) and this compound-1,3-Dioxide (NTAPDO).[6][10] These N-oxides are of significant interest in the field of energetic materials.[10]

-

Reactions of the Amino Groups: The three amino groups are nucleophilic and can participate in condensation and substitution reactions. This reactivity allows for the construction of fused heterocyclic systems. For example, condensation with diketones or related compounds can lead to the formation of purine and pteridine scaffolds.[7][9]

-

N-Functionalization: The amino groups can be functionalized through reactions like alkylation or acylation, allowing for the modulation of the molecule's properties and the introduction of new functionalities.[11]

Applications in Synthesis

This compound serves as a foundational scaffold for a diverse array of target molecules.

Energetic Materials

A primary application of this compound is in the synthesis of high-energy-density materials (HEDMs).[10] The presence of a nitro group and a nitrogen-rich heterocyclic core contributes to a high heat of formation and the generation of a large volume of gas upon decomposition.[10] Its N-oxide derivatives, such as NTAPDO, are particularly noted for their excellent thermal stability and low sensitivity to mechanical stimuli (impact and friction), making them promising candidates for insensitive high explosives.[6][10]

Table 2: Properties of Energetic Derivatives

| Compound | Density (g·cm⁻³) | Heat of Formation (kJ·mol⁻¹) | Detonation Velocity (m·s⁻¹) | Source |

| NTAPDO | 1.95 | - | 9169 | [10] |

| NTAPMO-based Salts | 1.76 - 1.87 | 207.7 to 768.4 | High Performance | [10] |

Pharmaceutical and Bio-organic Chemistry

The pyrimidine core is a ubiquitous feature in biologically active molecules, including nucleic acids.[12] The functional groups of this compound make it an ideal starting point for synthesizing complex heterocyclic drugs.

-

Pteridine Synthesis: The reduced form, 2,4,5,6-tetraaminopyrimidine, is a key intermediate for synthesizing pteridines. For instance, its reaction with benzyl cyanide yields 2,4,7-triamino-6-phenyl-pteridine, a compound with diuretic properties.[7]

-

Purine Synthesis: The 5,6-diamino arrangement (after reduction of the nitro group) is the classic precursor for the Traube purine synthesis, allowing for the construction of substituted purine rings, which are central to many biological processes.[9]

-

Kinase Inhibitors: The related 2,4,6-triaminopyrimidine scaffold has been successfully employed as a novel hinge-binder for phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, which are targets for treating hematological malignancies and inflammatory diseases.[13][14] This highlights the potential of substituted aminopyrimidines in modern drug discovery.

-

Antimicrobial Agents: Research indicates that this compound itself may possess antimicrobial properties, and its structure can be used as a foundation for developing new therapeutic agents that can interact with microbial enzymes or pathways.[1][2] Nitro-heterocyclic compounds are a known class of scaffolds for treating diseases like tuberculosis.[15]

Caption: Application pathways originating from this compound.

Safety and Handling

Conclusion

This compound is a highly functionalized and reactive building block with significant utility in organic synthesis. Its straightforward synthesis from common starting materials and the versatile reactivity of its nitro and amino groups provide access to a wide range of valuable target molecules. From the development of next-generation insensitive energetic materials to the synthesis of complex heterocyclic scaffolds for drug discovery, this compound represents a powerful tool for chemists and researchers. Continued exploration of its reactivity and applications is likely to uncover new opportunities in materials science and medicinal chemistry.

References

- 1. Buy this compound | 24867-36-5 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 8. HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine - Google Patents [patents.google.com]

- 9. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct Reductive N-Functionalization of Aliphatic Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of 5-Nitro-2,4,6-triaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2,4,6-triaminopyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical development, and key experimental data. The synthesis of its crucial precursor, 5-nitroso-2,4,6-triaminopyrimidine, is detailed alongside the subsequent oxidation to the final nitro compound. This document consolidates available quantitative data, experimental methodologies, and explores its potential applications, particularly as a scaffold in drug discovery.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and possess a wide range of biological activities. The introduction of a nitro group and multiple amino groups onto the pyrimidine ring creates a molecule with unique electronic and structural properties, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This guide delves into the scientific journey of this compound, from its initial synthesis to its current standing in chemical research.

Discovery and History

The first synthesis of this compound was reported in 1968 by T. J. Delia, D. E. Portlock, and D. L. Venton.[1] Their work, published in the Journal of Heterocyclic Chemistry, laid the groundwork for the exploration of this compound and its derivatives. The initial publications, however, provided limited structural characterization.[1][2] Subsequent research has focused on more detailed analysis and the development of improved synthetic routes, often starting from its precursor, 5-nitroso-2,4,6-triaminopyrimidine. The pyrimidines in later studies were often synthesized following the procedures originally outlined by Delia and his colleagues.[3]

Physicochemical Properties

This compound is typically a yellow solid.[4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₆O₂ | [5] |

| Molecular Weight | 170.13 g/mol | [4] |

| Density | 1.799 g/cm³ | N/A |

| Appearance | Yellow Solid | [4] |

Experimental Protocols

The synthesis of this compound is typically a two-step process involving the synthesis of the 5-nitroso precursor followed by its oxidation.

Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

Numerous patents and publications describe the synthesis of the nitroso precursor. A common method involves the reaction of a guanidine salt with malonic acid dinitrile, followed by nitrosation.

Example Protocol:

A detailed process for the production of 5-nitroso-2,4,6-triaminopyrimidine is outlined in US Patent 4,145,548.[6] The process involves boiling a guanidine salt with malonic acid dinitrile in an aliphatic lower alcohol in the presence of a base. The reaction mixture is then cooled, acidified, and treated with nitrous acid to yield the desired product.

Oxidation of 5-Nitroso-2,4,6-triaminopyrimidine to this compound

The final step is the oxidation of the nitroso group to a nitro group.

Modified Protocol based on Delia et al. (1968):

While the full text of the original 1968 paper is not widely available, subsequent research provides a modified procedure. This involves the oxidation of 5-nitroso-2,4,6-triaminopyrimidine with 30% hydrogen peroxide in trifluoroacetic acid.[1]

Illustrative Experimental Workflow:

Synthesis workflow for this compound.

Applications in Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[7][8] Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

While specific biological targets for this compound are not yet well-defined in publicly available literature, related 5-nitropyrimidine derivatives have shown promise. For instance, 5-nitropyrimidine-2,4-dione analogues have been investigated as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity, suggesting a potential role in treating inflammatory conditions.[9]

The presence of multiple amino groups and a nitro group on the pyrimidine ring of this compound provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various biological targets.

Potential Signaling Pathway Involvement:

Given the activity of related compounds, derivatives of this compound could potentially modulate inflammatory pathways, such as the NF-κB signaling cascade which is a key regulator of iNOS expression.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C4H6N6O2 | CID 3119580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Nitro-2,4,6-triaminopyrimidine: A Scaffolding Guide for Novel Therapeutic Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2,4,6-triaminopyrimidine, a heterocyclic compound, stands as a promising, underexplored scaffold in medicinal chemistry. While primarily investigated for its applications in energetic materials, its structural alerts — a pyrimidine core, multiple amino groups, and a nitro moiety — suggest significant potential for the development of novel therapeutics. This technical guide synthesizes the available chemical data and explores prospective research applications, with a particular focus on its utility as a precursor for kinase inhibitors targeting critical oncogenic pathways. This document provides a comprehensive overview of its chemical properties, synthesis, and a forward-looking perspective on its application in drug discovery, complete with detailed hypothetical experimental protocols and pathway diagrams to guide future research endeavors.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleobases and a wide array of approved drugs. The 2,4,6-triaminopyrimidine core, in particular, has been identified as a potent "hinge-binder" for various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer and inflammatory disorders. The addition of a nitro group at the 5-position introduces unique electronic properties that can be exploited for modulating target affinity, selectivity, and pharmacokinetic profiles of derivative compounds. This guide illuminates the potential of this compound as a foundational molecule for the synthesis of next-generation targeted therapies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. Key data is summarized below.

| Property | Value | Reference |

| CAS Number | 24867-36-5 | [1] |

| Molecular Formula | C₄H₆N₆O₂ | [1] |

| Molecular Weight | 170.13 g/mol | [1] |

| Appearance | Yellow solid | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Sparingly soluble in water and common organic solvents | |

| pKa | Data not available | |

| LogP | Data not available |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2,4,6-triaminopyrimidine. A general experimental protocol is provided below.

Experimental Protocol: Nitration of 2,4,6-Triaminopyrimidine

Materials:

-

2,4,6-Triaminopyrimidine

-

Fuming nitric acid (90%)

-

Sulfuric acid (98%)

-

Ice bath

-

Magnetic stirrer

-

Round bottom flask

-

Dropping funnel

-

Buchner funnel and filter paper

-

Deionized water

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a round bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-triaminopyrimidine in concentrated sulfuric acid at 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Research Applications in Drug Discovery

The true potential of this compound lies in its use as a scaffold for the synthesis of novel bioactive molecules. The following sections outline promising avenues for research.

Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The 2,4,6-triaminopyrimidine scaffold has been shown to be an effective hinge-binding motif for PI3Kδ. The nitro group on this compound can serve as a synthetic handle for further functionalization or as a key pharmacophoric element to enhance binding affinity and selectivity for various kinase isoforms within this pathway.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for inhibitors derived from the this compound scaffold.

Proposed Experimental Workflow for Kinase Inhibitor Screening

The following workflow outlines the steps for synthesizing and screening a library of this compound derivatives for kinase inhibitory activity.

Experimental Protocol: In Vitro PI3Kα Kinase Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the PI3Kα enzyme.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 substrate

-

ATP (with γ-³²P-ATP for radiometric detection or fluorescently labeled ATP for fluorescence-based detection)

-

Test compounds (derivatives of this compound)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Kinase detection system (e.g., scintillation counter or fluorescence plate reader)

-

Microtiter plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microtiter plate, add the assay buffer, PI3Kα enzyme, and the test compound. Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30 °C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated product using the chosen detection method.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial and Antiparasitic Applications

The nitro group is a well-established pharmacophore in antimicrobial and antiparasitic drugs. It can undergo bioreduction in anaerobic or microaerophilic environments, leading to the formation of cytotoxic reactive nitrogen species. This mechanism is exploited by drugs like metronidazole. Given the presence of the nitro group, derivatives of this compound warrant investigation for their activity against a range of pathogens, including bacteria, fungi, and protozoa.

Conclusion and Future Directions

This compound represents a scaffold with considerable untapped potential in drug discovery. Its chemical features suggest that it could serve as a valuable starting point for the development of potent and selective kinase inhibitors, particularly for the PI3K/Akt/mTOR pathway. Furthermore, its potential as a precursor for antimicrobial and antiparasitic agents should not be overlooked. The experimental protocols and strategic workflows outlined in this guide provide a framework for initiating research into the therapeutic applications of this versatile molecule. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in relevant biological assays to unlock their full therapeutic potential.

References

Spectroscopic Characterization of 5-Nitro-2,4,6-triaminopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data (NMR and IR) for the compound 5-Nitro-2,4,6-triaminopyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the theoretical spectroscopic characteristics based on its structure, alongside generalized experimental protocols for acquiring such data.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with three amino groups and a nitro group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, making the characterization of its spectroscopic properties essential for researchers. This guide serves as a reference for the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to its primary functional groups: amino (NH₂) and nitro (NO₂) groups, as well as the pyrimidine ring. The following table summarizes the expected characteristic IR absorption peaks.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3500 - 3300 | Strong, Broad |

| N-H (Amino) | Scissoring (Bending) | 1650 - 1580 | Strong |

| C=N, C=C (Pyrimidine Ring) | Stretching | 1600 - 1450 | Medium to Strong |

| N-O (Nitro) | Asymmetric Stretching | 1560 - 1510 | Strong |

| N-O (Nitro) | Symmetric Stretching | 1360 - 1320 | Strong |

| C-N (Amino) | Stretching | 1350 - 1250 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons directly attached to the pyrimidine ring, a ¹H NMR spectrum in a deuterated solvent like DMSO-d₆ is expected to be simple. The primary signals would arise from the protons of the three amino groups.

¹H NMR (Expected in DMSO-d₆):

-

δ ~ 7.0-8.0 ppm (broad singlet, 6H): This signal would correspond to the protons of the three amino groups (-NH₂). The broadness of the signal is due to quadrupole broadening from the nitrogen atoms and potential hydrogen exchange with residual water in the solvent. The exact chemical shift can be sensitive to concentration and temperature.

¹³C NMR (Expected in DMSO-d₆): The ¹³C NMR spectrum will show signals for the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the attached amino and nitro groups.

| Carbon Atom | Expected Chemical Shift (δ) |

| C2, C4, C6 (Carbons attached to amino groups) | 150 - 165 ppm |

| C5 (Carbon attached to the nitro group) | 130 - 145 ppm |

Experimental Protocols

The following are generalized protocols for obtaining IR and NMR spectra for a solid organic compound like this compound.

Infrared (IR) Spectroscopy Protocol

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The ATR press is lowered to ensure firm contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired.

-

Data Processing: The raw data is processed, which typically includes an ATR correction to account for the depth of penetration of the IR beam, baseline correction, and identification of peak positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆, in a vial. The solution is then transferred to an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, tuned to the appropriate frequencies, and shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are then acquired.

-

Data Processing: The resulting Free Induction Decay (FID) is processed by Fourier transformation. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide

These application notes provide a detailed protocol for the synthesis of 5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide, a heterocyclic N-oxide explosive. The synthesis is a two-step process commencing with the nitrosation of 2,4,6-triaminopyrimidine to form the intermediate, 5-nitroso-2,4,6-triaminopyrimidine, followed by N-oxidation to yield the final product. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Experimental Protocols

The synthesis is divided into two primary stages: the preparation of the intermediate, 5-nitroso-2,4,6-triaminopyrimidine, and its subsequent oxidation to this compound-1,3-dioxide.

Part 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This procedure details the preparation of the 5-nitroso intermediate from commercially available 6-aminopyrimidine-2,4-diamine.

Materials:

-

6-aminopyrimidine-2,4-diamine

-

Deionized water (H₂O)

-

Acetic acid

-

Sodium nitrite (NaNO₂)

-

Acetone

-

Ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve 2.40 mmol of 6-aminopyrimidine-2,4-diamine in 2.4 mL of H₂O in a reaction flask.

-

To the solution, add 220 μL of acetic acid.

-

Cool the mixture in an ice bath with continuous stirring.

-

Prepare a solution of 2.52 mmol of NaNO₂ in 1 mL of H₂O.

-

Add the NaNO₂ solution dropwise to the cooled reaction mixture. A pink precipitate will form.

-

After the addition is complete, allow the mixture to stir at room temperature for 15 minutes.

-

Collect the precipitate by filtration.

-

Wash the collected solid sequentially with water, acetone, and ether.

-

Dry the product under vacuum to obtain 5-Nitroso-2,4,6-triaminopyrimidine as a purple solid.[1]

Part 2: Synthesis of this compound-1,3-dioxide

This protocol describes the N-oxidation of the intermediate to the final product.[2][3]

Materials:

-

5-nitroso-2,4,6-triaminopyrimidine

-

30% Hydrogen peroxide (H₂O₂)

-

Trifluoroacetic acid

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus

Procedure:

-

In a suitable reaction flask, suspend the 5-nitroso-2,4,6-triaminopyrimidine prepared in Part 1 in trifluoroacetic acid.

-

To this suspension, add 30% hydrogen peroxide.

-

Allow the reaction to proceed with stirring. The progress of the oxidation should be monitored to ensure the formation of the di-N-oxide and to avoid incomplete oxidation, which may result in the mono-N-oxide.[3]

-

Care should be taken to control the reaction conditions to prevent hydrolysis of the product.[3]

-

Upon completion of the reaction, the product is isolated.

-

The isolated product should be thoroughly washed and dried.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound-1,3-dioxide and its intermediate.

| Compound | Starting Material | Reagents | Yield | Melting Point |

| 5-Nitroso-2,4,6-triaminopyrimidine | 6-aminopyrimidine-2,4-diamine | NaNO₂, Acetic Acid | 92%[1] | 345 °C[4] |

| This compound-1,3-dioxide | 5-nitroso-2,4,6-triaminopyrimidine | 30% H₂O₂, Trifluoroacetic acid | 51%[3] | Not specified |

Experimental Workflow Visualization

The following diagram illustrates the two-step synthesis process for this compound-1,3-dioxide.

Caption: Synthesis workflow for this compound-1,3-dioxide.

References

Application Note and Protocol: A Two-Step Synthesis of 5-Nitro-2,4,6-triaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct nitration of 2,4,6-triaminopyrimidine is challenging due to the high activation of the pyrimidine ring by the three amino groups, which can lead to uncontrolled oxidation and degradation under harsh nitrating conditions. This document outlines a reliable two-step experimental procedure for the synthesis of 5-nitro-2,4,6-triaminopyrimidine. The methodology involves an initial nitrosation of the starting material to form the stable intermediate, 5-nitroso-2,4,6-triaminopyrimidine, followed by a controlled oxidation to yield the desired final product. This method provides a more selective and higher-yielding route compared to direct nitration approaches.

Experimental Protocols

This synthesis is performed in two sequential stages:

-

Step 1: Nitrosation of 2,4,6-triaminopyrimidine

-

Step 2: Oxidation of 5-nitroso-2,4,6-triaminopyrimidine

Step 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This procedure is adapted from established methods for the nitrosation of activated pyrimidine rings.

Materials:

-

2,4,6-triaminopyrimidine

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL beaker, dissolve 10.0 g (0.08 mol) of 2,4,6-triaminopyrimidine in 100 mL of deionized water and 15 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of 6.9 g (0.1 mol) of sodium nitrite in 20 mL of deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 2,4,6-triaminopyrimidine solution over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours. A colored precipitate will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with 50 mL of cold deionized water, followed by 30 mL of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product, 5-nitroso-2,4,6-triaminopyrimidine, in a vacuum oven at 50 °C to a constant weight. The product is a raspberry-red solid.[1]

Step 2: Oxidation of 5-Nitroso-2,4,6-triaminopyrimidine to this compound

This protocol utilizes a peroxy acid, generated in situ, for the oxidation of the nitroso group.

Materials:

-

5-nitroso-2,4,6-triaminopyrimidine

-

Trifluoroacetic acid (TFA)

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a condenser

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5.0 g (0.032 mol) of 5-nitroso-2,4,6-triaminopyrimidine in 50 mL of trifluoroacetic acid.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add 10 mL of 30% hydrogen peroxide dropwise to the cooled suspension. Control the rate of addition to maintain the reaction temperature below 15 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 50 °C and maintain this temperature for 4 hours. The color of the suspension will change, indicating the progress of the reaction.

-

After 4 hours, cool the reaction mixture to room temperature and then pour it slowly into 200 mL of ice-cold deionized water with vigorous stirring.

-

A yellow precipitate of this compound will form.

-

Collect the solid product by vacuum filtration.

-

Wash the product thoroughly with deionized water until the filtrate is neutral to pH paper.

-

Dry the final product in a vacuum oven at 60 °C to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Nitrosation | Step 2: Oxidation |

| Starting Material | 2,4,6-triaminopyrimidine | 5-nitroso-2,4,6-triaminopyrimidine |

| Reagents | Sodium nitrite, Acetic acid | 30% Hydrogen peroxide, TFA |

| Temperature | 0-10 °C | 0-15 °C (addition), 50 °C (reaction) |

| Reaction Time | 2.5 hours | 4 hours |

| Solvent | Water/Acetic Acid | Trifluoroacetic Acid |

| Product | 5-nitroso-2,4,6-triaminopyrimidine | This compound |

| Typical Yield | 90-95% | 75-85% |

| Appearance | Raspberry-red solid | Yellow solid |

Mandatory Visualization

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: 5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2,4,6-triaminopyrimidine is a highly functionalized heterocyclic compound that serves as a critical starting material and intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Its versatile structure, featuring both nitro and amino groups, allows for its use as a scaffold in the construction of more complex molecules, particularly those with antimicrobial and anticancer properties. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases.[3][4][5]

The primary application of this compound in pharmaceutical synthesis is its role as a precursor to 2,4,5,6-tetraaminopyrimidine (TAP), most commonly used as its sulfate salt (TAPS). This conversion is typically achieved through the reduction of the 5-nitro group to an amine. The resulting tetra-substituted pyrimidine is a key building block for the synthesis of purine analogs and antifolate drugs, which are cornerstones in the treatment of cancer and infectious diseases.[1][4][5][6][7]

Key Application: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS)

Pharmaceutical Application of TAPS: Synthesis of Methotrexate

2,4,5,6-Tetraaminopyrimidine sulfate is a crucial intermediate in the synthesis of the widely used antifolate chemotherapy drug, Methotrexate.[6][12][13] Antifolates are structural analogs of folic acid that inhibit key enzymes in folate metabolism, thereby disrupting the synthesis of purines and pyrimidines, which are essential for DNA replication in rapidly dividing cancer cells.[14][15]

The synthesis of Methotrexate from TAPS involves the construction of a pteridine ring system.[6][12] The following diagram illustrates the overall synthetic workflow.

Quantitative Data

The following table summarizes the reported yield for an improved multi-step synthesis of Methotrexate starting from 2,4,5,6-tetraaminopyrimidine.

| Starting Material | Final Product | Reported Overall Yield | Reference |

| 2,4,5,6-Tetraaminopyrimidine sulfite | Methotrexate | 40-50% | [12] |

Experimental Protocols

Protocol 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) from 5-Nitroso-2,4,6-triaminopyrimidine (NTAP)

This protocol is adapted from a patented process for the reduction of the analogous 5-nitroso derivative and serves as a representative method for the reduction of the 5-nitro compound.[10]

Materials:

-

5-Nitroso-2,4,6-triaminopyrimidine (NTAP)

-

Zinc dust

-

Suitable acid (e.g., hydrochloric acid)

-

Sulfuric acid

-

Water

Procedure:

-

A slurry of NTAP in water is reacted with 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid to achieve a pH below 7.

-

The reaction mixture is maintained at a temperature of 20°C to 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.

-

The pH is adjusted to 2.0 to 2.5 with the same acid to dissolve the product.

-

Insoluble materials are separated by filtration.

-

Sulfuric acid is added to the mother liquor to adjust the pH to 0.2 to 0.5, while maintaining the temperature between 20°C and 60°C.

-

The mixture is cooled to 0°C to 10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.

-

The precipitated product is recovered by filtration.